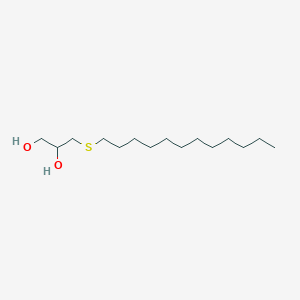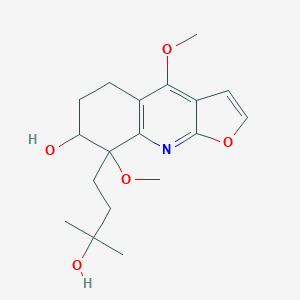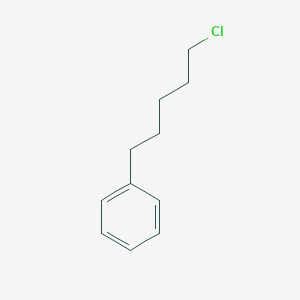![molecular formula C12H6N2S B101698 6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene CAS No. 18969-91-0](/img/structure/B101698.png)
6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene, commonly known as Thioflavin T (ThT), is a fluorescent dye that is widely used in scientific research. ThT is a benzothiazole derivative that has a unique structure that allows it to bind to amyloid fibrils, which are protein aggregates that are associated with a number of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. ThT has been extensively studied for its ability to detect and quantify amyloid fibrils, as well as its potential therapeutic applications.
Mechanism Of Action
The mechanism of action of 6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene is related to its unique structure, which allows it to bind specifically to amyloid fibrils. 6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene binds to the beta-sheet structure of amyloid fibrils, which is a characteristic feature of these protein aggregates. This binding produces a characteristic fluorescence signal, which can be used to detect and quantify amyloid fibrils.
Biochemical And Physiological Effects
6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene has no known biochemical or physiological effects in vivo. It is a non-toxic dye that is widely used in scientific research. However, it should be noted that 6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene is not suitable for use in vivo, as it does not cross the blood-brain barrier and is rapidly cleared from the body.
Advantages And Limitations For Lab Experiments
6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene has a number of advantages for use in laboratory experiments. It is a highly specific dye that binds specifically to amyloid fibrils, which allows for the detection and quantification of these protein aggregates. 6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene is also relatively easy to use and can be detected using a variety of techniques, including fluorescence microscopy, spectroscopy, and imaging. However, it should be noted that 6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene has some limitations for use in laboratory experiments. It is not suitable for use in vivo, as it does not cross the blood-brain barrier and is rapidly cleared from the body. Additionally, 6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene is not suitable for use in all types of amyloid fibrils, as it may produce false-positive or false-negative results in some cases.
Future Directions
There are a number of potential future directions for the use of 6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene in scientific research. One potential application is in the development of new therapies for neurodegenerative diseases. 6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene has been shown to have potential therapeutic effects in animal models of Alzheimer's disease, and further research is needed to determine its potential clinical applications. Additionally, 6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene may have potential applications in the development of new diagnostic tools for neurodegenerative diseases, as well as in the study of protein aggregation and misfolding.
Synthesis Methods
6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene can be synthesized using a variety of methods, including the reaction of 2-(benzothiazol-2-yl)phenol with sulfur and sodium hydroxide, or the reaction of 2-aminobenzenethiol with 2-chloro-1,3-dimethylimidazolinium chloride. The synthesis of 6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene is relatively straightforward and can be carried out using standard laboratory techniques.
Scientific Research Applications
6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene is widely used in scientific research for the detection and quantification of amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with a number of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. 6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene binds specifically to amyloid fibrils and produces a characteristic fluorescence signal, which can be detected using a variety of techniques, including fluorescence microscopy, spectroscopy, and imaging.
properties
CAS RN |
18969-91-0 |
|---|---|
Product Name |
6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene |
Molecular Formula |
C12H6N2S |
Molecular Weight |
210.26 g/mol |
IUPAC Name |
6-thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene |
InChI |
InChI=1S/C12H6N2S/c1-2-8-4-6-10-12-9(13-15-14-10)5-3-7(1)11(8)12/h1-6H |
InChI Key |
FWPJXTZMIYFBFI-UHFFFAOYSA-N |
SMILES |
C1=CC2=NSN=C3C2=C4C1=CC=C4C=C3 |
Canonical SMILES |
C1=CC2=NSN=C3C2=C4C1=CC=C4C=C3 |
synonyms |
Acenaphtho[5,6-cd][1,2,6]thiadiazine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(Cyclohex-1-en-1-yl)ethyl]benzene](/img/structure/B101615.png)
![5,6-dichloro-1H-benzo[d]imidazole-2-thiol](/img/structure/B101616.png)
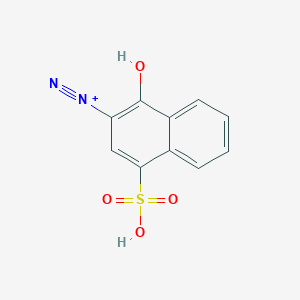
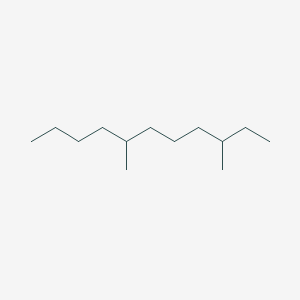

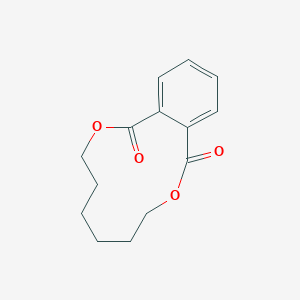
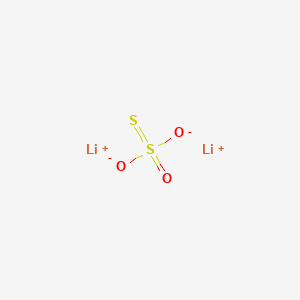
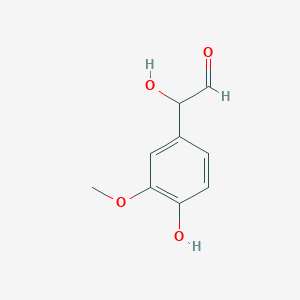
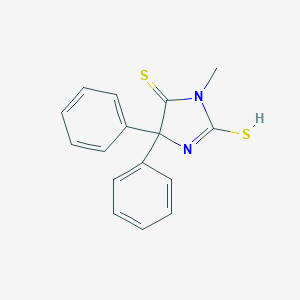
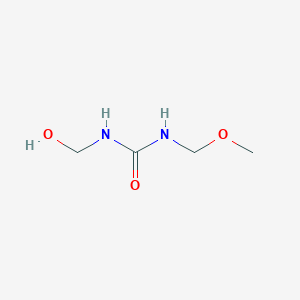
![[1,1'-Biphenyl]-2,2',3,3'-tetrol](/img/structure/B101632.png)
